8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
This would typically include the IUPAC name, molecular formula, and structural formula of the compound. The compound’s class or family, as well as any known aliases or common names, would also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including any known reactions it undergoes. The mechanisms of these reactions would also be discussed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Molecular Structure and Properties
The title compound, a derivative of 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl] propyl}-1,3-dimethyl-1H-purine-2,6-dione, displays a specific geometry with planar fused rings. The aminohydroxyalkyl group and the benzylamine group exhibit distinct conformations, contributing to the molecule's unique properties and potential applications in scientific research (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Synthesis and Biological Activity
New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds showed significant analgesic activity, with some being more active than standard drugs, highlighting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. Any necessary precautions or safety measures would also be discussed.
Future Directions
This would involve a discussion of potential future research directions, such as further studies to better understand the compound’s properties or reactivity, or the development of new synthetic methods or applications.
Please consult with a professional chemist or researcher for a detailed analysis of this specific compound. They would have access to specialized databases and resources, and they would be able to perform laboratory experiments if necessary. Please note that handling chemicals should always be done in a controlled laboratory environment and under the supervision of a trained professional, as many chemicals can be hazardous. Always refer to the relevant safety data sheets (SDS) for information on handling, storage, and disposal.
properties
IUPAC Name |
8-(benzylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-26-19-18(20(28)25-22(26)29)27(14-8-13-16-9-4-2-5-10-16)21(24-19)23-15-17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3,(H,23,24)(H,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDYPEUSARSIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione |
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